(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide
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Overview
Description
(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide is a chiral compound with a bromine atom attached to the second carbon of the acetamide group and a p-tolyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with (S)-1-(p-tolyl)ethanol and acetic anhydride.
Bromination: The hydroxyl group of (S)-1-(p-tolyl)ethanol is first converted to a bromide using phosphorus tribromide (PBr3) under anhydrous conditions.
Amidation: The resulting (S)-2-bromo-1-(p-tolyl)ethane is then reacted with acetamide in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The p-tolyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiol derivatives, or ethers.
Reduction: Formation of (S)-2-amino-N-(1-(p-tolyl)ethyl)acetamide.
Oxidation: Formation of this compound-4-carboxylic acid.
Scientific Research Applications
(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The p-tolyl group can interact with hydrophobic pockets in biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
(S)-2-Iodo-N-(1-(p-tolyl)ethyl)acetamide: Similar structure but with an iodine atom instead of bromine.
(S)-2-Bromo-N-(1-(phenyl)ethyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated compounds may not. The p-tolyl group also provides distinct hydrophobic interactions that can influence the compound’s biological activity.
Properties
IUPAC Name |
2-bromo-N-[(1S)-1-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLUJGKQCXYPQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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